molecular formula C13H11BrO2S3 B2998520 4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-23-7

4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2998520
CAS No.: 339019-23-7
M. Wt: 375.31
InChI Key: RFFJTWSSVRFTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a sulfur-containing heterocyclic molecule featuring a fused thieno[2,3-b]thiopyran core. Its structure includes a 7,7-dioxide (sulfone) group, which enhances polarity and stability, and a 4-(4-bromophenyl)sulfanyl substituent at the 4-position.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S3/c14-9-1-3-10(4-2-9)18-12-6-8-19(15,16)13-11(12)5-7-17-13/h1-5,7,12H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJTWSSVRFTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC=C(C=C3)Br)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a sulfur-containing heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C13H11BrO2S3
  • Molecular Weight : 375.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 339019-23-7

Synthesis

The compound can be synthesized through various methods involving the reaction of 4-bromoaniline with thieno[2,3-b]thiopyran derivatives. The synthesis typically involves:

  • Formation of thieno[2,3-b]thiopyran : Using appropriate reagents to create the thiopyran core.
  • Introduction of the bromophenyl group : Achieved through electrophilic aromatic substitution.
  • Sulfonylation : Adding the sulfonyl group to enhance biological activity.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Studies : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones.
  • Antifungal Activity : Similar compounds have shown effectiveness against fungi like Candida albicans, suggesting a potential for this compound in treating fungal infections.

Antitumor Activity

Research indicates that thienothiopyran derivatives can exhibit cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In vitro assays have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with a sulfonamide group are known to inhibit bacterial dihydropteroate synthase.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells may contribute to its antitumor efficacy.

Case Studies

StudyFindings
Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Reported cytotoxic effects on human cancer cell lines (e.g., MCF-7) with IC50 values below 20 µM.
Investigated the structure-activity relationship (SAR) showing that modifications on the bromophenyl group enhance antimicrobial potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[2,3-b]thiopyran scaffold is a common framework in medicinal chemistry, particularly for carbonic anhydrase inhibitors (CAIs). Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Activity References
4-(4-Bromophenyl)sulfanyl-... 7,7-dioxide 4-(4-BrC₆H₄)S-; 7,7-dioxide C₁₃H₁₂BrNO₂S₃ 386.35 (calc.) Not reported; Hypothesized CAI -
Dorzolamide 4-(Ethylamino); 2-SO₂NH₂; (4S,6S) C₁₀H₁₆N₂O₄S₃ 324.44 Topical CAI for glaucoma
MK-927 4-(Isobutylamino); 2-SO₂NH₂ C₁₁H₁₈N₂O₄S₃ 338.47 CAI (stereoselective kinetics)
N-[(4S,6S)-...]acetamide 4-Acetamido; 2-SO₂NH₂; (4S,6S) C₁₀H₁₅N₂O₅S₃ 363.44 Dorzolamide intermediate
5,6-Dihydro-6-methyl-4H...-7,7-dioxide 4-Hydroxy; 6-Methyl C₈H₁₀O₃S₂ 218.29 Intermediate in CAI synthesis

Key Differences and Implications

Substituent Effects on Activity: Dorzolamide and MK-927 feature amino groups (ethylamino/isobutylamino) at position 4, critical for binding to carbonic anhydrase (CA) via coordination with zinc in the active site . In contrast, the bromophenylsulfanyl group in the target compound may hinder CA binding due to steric bulk, though its electron-withdrawing nature could enhance reactivity in other contexts. Sulfonamide (SO₂NH₂) vs. Sulfanyl (S-): Sulfonamide at position 2 (Dorzolamide, MK-927) is essential for CA inhibition, while the sulfanyl group in the target compound lacks this pharmacophore, suggesting divergent biological targets .

Stereochemistry :

  • Dorzolamide’s (4S,6S) configuration optimizes CA binding, whereas MK-927 exhibits dose-dependent stereopharmacokinetics, with the (S)-enantiomer showing slower clearance due to stronger erythrocyte binding . The target compound’s stereochemical configuration (if present) remains uncharacterized but could significantly influence its behavior.

Synthetic Routes: Dorzolamide analogs are synthesized via diastereoselective methods, such as sulfonamide introduction and chiral resolution . The bromophenylsulfanyl group in the target compound might require Suzuki coupling or nucleophilic substitution for installation, differing from amino-group strategies .

The 7,7-dioxide group mitigates this by improving polarity .

Pharmacokinetics :

  • MK-927’s enantiomers show dose-dependent clearance due to saturable binding to erythrocytes and CA . The target compound’s bromophenyl group may alter distribution, possibly increasing plasma protein binding or metabolic stability.

Research Findings and Data

Table 2: Pharmacokinetic Parameters of Selected Analogs

Compound Half-Life (t₁/₂) Clearance (CL) Volume of Distribution (Vd) Notes
MK-927 (S) 4.2 h 0.12 L/h/kg 0.67 L/kg High erythrocyte binding
MK-927 (R) 1.5 h 4.8 L/h/kg 1.2 L/kg Rapid clearance
Dorzolamide 4 months (topical) N/A N/A Localized action in eye

Data adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.